8-Azabicyclo[5.1.0]octane (CAS 286-44-2) is an N-H aziridine fused to a seven-membered cycloheptane ring. As a highly strained, reactive bicyclic building block, it is primarily procured for ring-opening reactions, asymmetric catalysis screening, and the synthesis of functionalized cycloheptylamines [1]. Its unprotected secondary amine allows for versatile N-functionalization (e.g., tosylation, benzoylation) prior to downstream transformations, making it a critical intermediate in both medicinal chemistry and methodological research [2].
Generic substitution with the more common 7-azabicyclo[4.1.0]heptane (cyclohexane-fused) or 6-azabicyclo[3.1.0]hexane (cyclopentane-fused) fails because the seven-membered ring imposes unique conformational constraints and ring strain [1]. This alters both the thermodynamics of ring-opening and the susceptibility to specific side reactions, such as the Gabriele-Heine rearrangement [2]. Furthermore, attempting to synthesize the compound in-house from cycloheptene often results in significantly lower yields compared to smaller cycloalkenes, making direct procurement of the pre-formed aziridine the most viable strategy for reproducible scale-up and process efficiency [1].
Direct aziridination of unactivated cycloheptene is notoriously inefficient compared to smaller cycloalkenes. Under standard iminoiodinane (PhINTs) aziridination conditions, cycloheptene yields only 36% of the corresponding 8-azabicyclo[5.1.0]octane derivative, whereas cyclopentene and cyclohexene achieve 80% and 46% yields, respectively [1]. Procuring pre-synthesized 8-Azabicyclo[5.1.0]octane bypasses this synthetic bottleneck, ensuring reproducible downstream scale-up.
| Evidence Dimension | Aziridination Yield (PhINTs method) |
| Target Compound Data | 36% yield (from cycloheptene) |
| Comparator Or Baseline | 80% yield (from cyclopentene); 46% yield (from cyclohexene) |
| Quantified Difference | 2.2-fold lower yield than cyclopentene aziridination |
| Conditions | Standard iminoiodinane (PhINTs) aziridination at 20°C for 16h |
Procuring the pre-synthesized compound eliminates a low-yielding, bottleneck synthesis step, saving substantial time and reagent costs.
The ring strain of the cycloheptane-fused system fundamentally alters its reactivity during Lewis acid-catalyzed ring opening. When subjected to cooperative Lewis acid-catalyzed fluoride ring opening, 8-azabicyclo[5.1.0]octane derivatives undergo significant Gabriele-Heine rearrangement to form oxazoline byproducts, resulting in poor enantiomeric excess (12% ee) for the fluorinated product [1]. In stark contrast, the 7-azabicyclo[4.1.0]heptane analog strongly resists this rearrangement, yielding the fluoroamine with 95% ee [1].
| Evidence Dimension | Enantiomeric Excess in Fluoride Ring Opening (indicating rearrangement competition) |
| Target Compound Data | 12% ee (dominated by oxazoline byproduct formation) |
| Comparator Or Baseline | 95% ee for 7-azabicyclo[4.1.0]heptane derivative |
| Quantified Difference | 83% absolute reduction in ee due to divergent Gabriele-Heine pathway |
| Conditions | Cooperative Lewis acid-catalyzed fluoride ring opening |
8-Azabicyclo[5.1.0]octane is the required starting material for researchers specifically targeting Gabriele-Heine rearrangements or oxazoline synthesis, as smaller ring analogs will not undergo this pathway efficiently.
The distinct steric profile of the cycloheptane-fused aziridine prevents it from acting as a generic substitute for smaller aziridines in catalyst screening. In asymmetric C(sp3)–H borylation via ring-opening 1,2-metallate shift, 8-azabicyclo[5.1.0]octane requires the specific chiral ligand CBL5 to achieve 93% ee [1]. Conversely, the smaller 7-azabicyclo[4.1.0]heptane requires a different ligand (CBL9) to reach optimal enantioselectivity (94-97% ee), while the 5-membered ring analog fails entirely [1].
| Evidence Dimension | Optimal Chiral Ligand for >90% ee in Borylation |
| Target Compound Data | Requires CBL5 (93% ee) |
| Comparator Or Baseline | 7-azabicyclo[4.1.0]heptane requires CBL9 (94-97% ee) |
| Quantified Difference | Strict ligand divergence for optimal asymmetric induction |
| Conditions | Asymmetric C(sp3)–H borylation via ring-opening 1,2-metallate shift |
Buyers conducting asymmetric catalyst screening must procure this exact ring size, as ligand-substrate matching does not transfer from the cyclohexyl analog.
Utilizing its susceptibility to nucleophilic ring-opening to generate trans-1,2-aminocycloheptane derivatives for medicinal chemistry scaffolds, bypassing the low-yielding de novo aziridination of cycloheptene [1].
Exploiting its unique tendency to isomerize into oxazolines under Lewis acid catalysis, a pathway strongly resisted by smaller ring analogs like 7-azabicyclo[4.1.0]heptane [2].
Serving as a rigid, sterically distinct benchmark substrate in the development of new chiral ligands for C(sp3)-H borylation and metallate shifts, where it exhibits strict divergence from cyclohexyl derivatives [3].